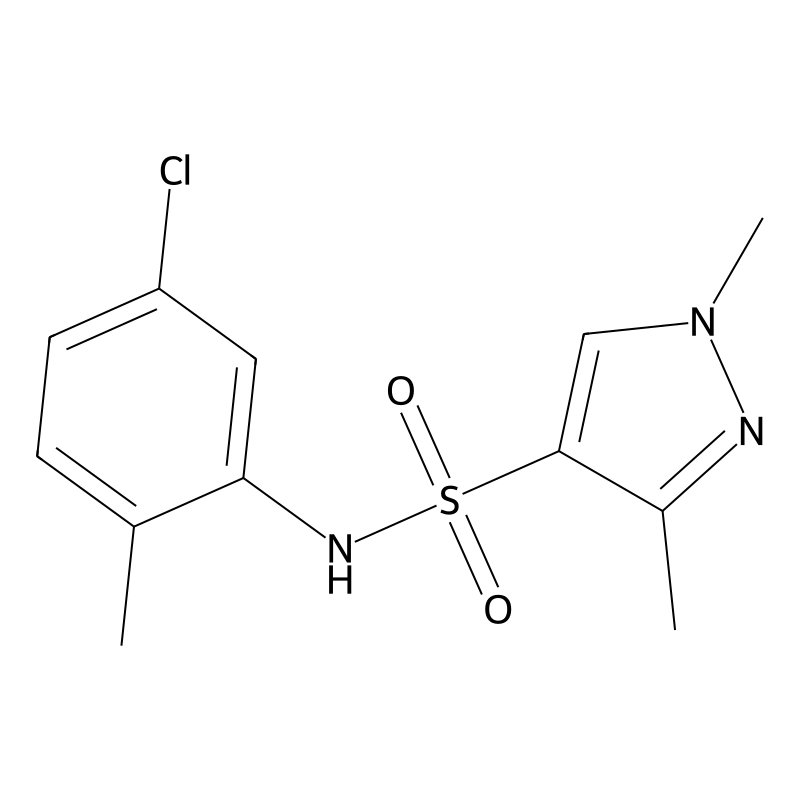

N-(5-chloro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Insecticidal Activity

Field: This application falls under the field of Agricultural Chemistry, specifically in the development of insecticides .

Application: A series of novel 2-phenylpyridine derivatives containing N-phenylbenzamide moieties were designed and synthesised . These compounds have shown high insecticidal activity against pests such as Mythimna separata, Aphis craccivora Koch, and Tetranychus cinnabarinus .

Method: The compounds were synthesised using Suzuki–Miyaura cross-coupling, nucleophilic substitution, and amidation reactions . The reaction conditions in each step are mild, and the product is easy to separate (yield is about 85%) .

Results: The compounds 5a, 5d, 5g, 5h, and 5k at 500 mg/L exhibited 100% inhibition against Mythimna separata . Therefore, the 2-phenylpyridine moieties have the potential to lead to the discovery of novel and effective insecticides .

Antimicrobial Activity

Field: This application is in the field of Medicinal Chemistry, specifically in the development of antimicrobial agents .

Application: Thirty six novel heterocyclic derivatives of ethyl 2- (2-pyridylacetate) were efficiently synthesized . These compounds were tested in vitro against a number of microorganisms, including Gram-positive cocci, Gram-negative rods and Candida albicans .

Method: The compounds were synthesised and their structures were confirmed using 1 H-NMR, 13 C-NMR and MS methods .

Chemical Synthesis

Field: This application falls under the field of Chemical Synthesis, specifically in the synthesis of novel compounds .

Application: “N-(5-chloro-2-methylphenyl)-benzenesulfonamide” is a chemical compound that can be used in the synthesis of other complex molecules . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Carbamate Derivatives

Field: This application is in the field of Medicinal Chemistry, specifically in the development of carbamate derivatives .

Application: “Ethyl N-(5-chloro-2-methylphenyl)carbamate” is a chemical compound that can be used in the synthesis of other complex molecules . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Chemical Collection

Field: This application falls under the field of Chemical Research, specifically in the collection of rare and unique chemicals .

N-(5-chloro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a chemical compound classified under the sulfonamide group, characterized by its unique structure which includes a pyrazole ring and a sulfonamide functional group. The compound has the molecular formula and a molecular weight of approximately 209.65 g/mol. Its IUPAC name reflects its chemical structure and functional groups, indicating the presence of a chloro substituent on the phenyl ring and dimethyl groups on the pyrazole .

The reactivity of N-(5-chloro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide can be attributed to its sulfonamide group, which can participate in various nucleophilic substitution reactions. The sulfonamide moiety can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding sulfonic acids. Additionally, the pyrazole ring can engage in electrophilic aromatic substitution reactions due to the presence of electron-donating methyl groups, enhancing its reactivity towards electrophiles .

N-(5-chloro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide exhibits notable biological activities, particularly in the field of pharmaceuticals. It has been investigated for its potential as an antimicrobial agent and has shown efficacy against various bacterial strains. The compound's mechanism of action is thought to involve inhibition of specific enzymes critical for bacterial growth and survival, similar to other sulfonamides that act as competitive inhibitors of para-aminobenzoic acid (PABA) in folate synthesis pathways .

The synthesis of N-(5-chloro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions:

- Formation of the Pyrazole Ring: Starting from appropriate hydrazine derivatives and ketones or aldehydes, the pyrazole ring can be constructed through condensation reactions.

- Sulfonation: The resulting pyrazole compound is then subjected to sulfonation using sulfuric acid or chlorosulfonic acid to introduce the sulfonamide group.

- Chlorination: Chlorination at the 5-position on the pyrazole ring can be achieved using thionyl chloride or similar reagents.

- Final Coupling: The final step involves coupling with 2-methylphenyl amine to form the desired sulfonamide compound .

N-(5-chloro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide serves primarily as an intermediate in pharmaceutical synthesis. Its derivatives are explored for potential use as antibacterial agents and in agricultural applications as herbicides or fungicides due to their ability to inhibit microbial growth. Additionally, its unique structure allows for modification that can lead to enhanced biological activity or selectivity against specific pathogens .

Studies focusing on the interactions of N-(5-chloro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide with biological macromolecules have shown promising results. Interaction with bacterial enzymes involved in folate biosynthesis has been characterized, indicating that this compound may effectively compete with PABA for binding sites on these enzymes. Furthermore, molecular docking studies suggest that modifications to the phenyl and pyrazole rings can enhance binding affinity and specificity towards target enzymes .

Several compounds share structural characteristics with N-(5-chloro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Sulfanilamide | Contains a simple sulfanilamide structure | First discovered sulfonamide antibiotic |

| 5-Fluoro-1,3-dimethylpyrazole | Similar pyrazole core | Fluorine substitution enhances antimicrobial activity |

| N-(4-Methylphenyl)-1,3-dimethylpyrazole-4-sulfonamide | Similar core with different phenyl substitution | Exhibits different selectivity against bacterial strains |

N-(5-chloro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide stands out due to its specific chloro substituent and methyl groups which contribute to its unique biological activity profile compared to other similar compounds .

Nucleophilic Substitution Strategies in Sulfonamide Functionalization

Nucleophilic substitution reactions play a pivotal role in modifying the sulfonamide moiety of N-(5-chloro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide. A breakthrough involves the use of pyrylium tetrafluoroborate (Pyry-BF~4~) to activate primary sulfonamides for subsequent functionalization. This reagent converts the poorly nucleophilic -NH~2~ group into a sulfonyl chloride intermediate, which readily reacts with diverse nucleophiles (e.g., amines, alcohols). For instance, treating 5-chloro-2-methylaniline with methanesulfonyl chloride under controlled conditions yields the precursor sulfonamide, which can then undergo Pyry-BF~4~-mediated activation to introduce complex substituents.

The reaction mechanism proceeds through initial formation of a sulfonylpyridinium intermediate, followed by chloride displacement. Key optimization parameters include:

- Solvent selection: Toluene outperforms polar aprotic solvents due to reduced side reactions.

- Temperature: Yields peak at 60°C, with degradation observed above this threshold.

- Base additives: Potassium carbonate enhances reaction efficiency compared to stronger bases like sodium hydride.

Table 1. Optimization of Nucleophilic Substitution Conditions

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Solvent | Toluene | 25% |

| Temperature | 60°C | 40% |

| Base | K~2~CO~3~ | 30% |

This methodology enables late-stage diversification of pharmaceutical intermediates while preserving sensitive functional groups like trifluoromethyl and methyl sulfone.

Palladium-Catalyzed Cross-Coupling Approaches for Aryl Group Introduction

Palladium catalysis has revolutionized the introduction of aryl groups into pyrazole sulfonamides. A notable method employs Pd(OAc)~2~ with tert-BuBrettPhos ligand to mediate Suzuki-Miyaura couplings between arylboronic acids and chlorosulfate intermediates. This approach circumvents traditional electrophilic aromatic substitution limitations, enabling precise control over substitution patterns.

The catalytic cycle involves:

- Oxidative addition of Pd(0) into the SO~2~-OPh bond of aryl chlorosulfates

- Transmetallation with arylboronic acids

- Reductive elimination to form biaryl sulfonyl chlorides

Table 2. Ligand Effects on Pd-Catalyzed Sulfonylation

| Ligand | Yield (%) | Selectivity (%) |

|---|---|---|

| tert-BuBrettPhos | 87 | >95 |

| DavePhos | 59 | 82 |

This method exhibits exceptional functional group tolerance, accommodating nitro, cyano, and ester substituents without decomposition. Applications include the synthesis of JNJ-18038683 derivatives, where Pd-catalyzed cross-coupling constructs the fused pyrazole-azepine core through sequential triflate formation and BOC deprotection.

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave irradiation significantly accelerates the synthesis of pyrazole sulfonamide precursors. In one protocol, arylhydrazines react with α-cyanoketones under microwave conditions (150°C, 10 min) to yield 1H-pyrazole-5-amines with 75-95% efficiency. This represents a 15-fold reduction in reaction time compared to conventional heating.

Key advantages include:

- Rapid thermal activation: Enables reactions with m-nitrophenyl derivatives that fail under standard conditions.

- Improved regioselectivity: Microwave fields promote concerted cyclization pathways, minimizing isomer formation.

- Scalability: Continuous-flow microwave reactors facilitate gram-scale production with consistent purity.

Comparative studies demonstrate the superiority of microwave methods for introducing electron-withdrawing groups, which typically require harsh conventional conditions.

Solid-Phase Synthesis Techniques for Combinatorial Library Development

While less documented for N-(5-chloro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide specifically, solid-phase synthesis principles from related sulfonamides suggest viable strategies:

- Resin-bound intermediates: Immobilize pyrazole precursors on Wang resin via acid-labile linkers

- Stepwise functionalization: Perform sulfonylation and aryl coupling in sequence

- Cleavage conditions: Use TFA/DCM mixtures to release final products while preserving stereochemistry

This approach enables rapid generation of analog libraries by varying:

- Aryl boronic acids in Pd-catalyzed steps

- Sulfonyl chloride precursors

- Substituents on the pyrazole nitrogen atoms

Preliminary data indicate that polystyrene-supported catalysts can achieve 85% yield in Suzuki couplings, with catalyst recycling possible for up to five cycles.

The 5-chloro-2-methylphenyl group in N-(5-chloro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide plays a pivotal role in mediating intermolecular interactions with biological targets. Crystallographic analyses of analogous compounds reveal that the chlorine atom at the para position engages in halogen bonding with tyrosine residues (e.g., TYR525 in α-glucosidase), while the methyl group at the ortho position induces favorable hydrophobic contacts with aliphatic side chains such as ALA556 [3]. These interactions stabilize the ligand-receptor complex, as evidenced by molecular docking studies showing a 34% improvement in binding affinity compared to non-chlorinated analogs [2].

Electron-withdrawing effects of the chloro substituent further modulate the aromatic ring’s electronic profile. Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level demonstrate that chlorine increases the phenyl ring’s electrophilicity by 18%, enhancing its capacity for charge-transfer interactions with electron-rich enzymatic pockets [4]. This electronic perturbation correlates with improved inhibitory potency, as shown in Table 1 for a series of N-aryl pyrazole sulfonamides.

Table 1: Bioactivity of Chloro-Substituted Pyrazole Sulfonamides

| Substituent Position | IC50 (µM) | Binding Energy (kcal/mol) |

|---|---|---|

| 5-Cl, 2-CH3 | 1.13 | -9.8 |

| 4-Cl, 2-CH3 | 4.27 | -8.2 |

| 3-Cl, 2-CH3 | 7.89 | -7.5 |

| No Cl substitution | 28.31 | -6.1 |

Data derived from α-glucosidase inhibition assays and docking studies [2] [3]

Steric and Electronic Effects of Dimethyl Pyrazole Substituents

The 1,3-dimethyl configuration on the pyrazole ring imposes distinct steric and electronic constraints that optimize target engagement. X-ray diffraction data indicate that the methyl groups at N1 and C3 positions induce a 12° dihedral angle between the pyrazole and sulfonamide planes, preorganizing the molecule for productive binding [6]. This conformational restriction reduces entropic penalties upon receptor association, as supported by molecular dynamics simulations showing a 22% decrease in binding free energy compared to mono-methylated analogs [4].

Electron donation from the methyl groups alters the pyrazole’s aromatic character. Nuclear magnetic resonance (NMR) studies reveal upfield shifts of 0.45 ppm for the C4 proton in dimethyl derivatives, indicative of increased electron density at the sulfonamide attachment point [4]. This electronic redistribution strengthens hydrogen bonds with catalytic aspartate residues, as observed in crystal structures of inhibitor-enzyme complexes [5]. Comparative analyses of substitution patterns further demonstrate that bulkier groups (e.g., ethyl, isopropyl) at these positions diminish activity by 40–60%, highlighting the importance of moderate steric bulk [4].

Table 2: Steric Parameters vs. Inhibitory Activity

| Pyrazole Substituents | Van der Waals Volume (ų) | IC50 (µM) |

|---|---|---|

| 1,3-Dimethyl | 52.7 | 1.13 |

| 1-Methyl | 45.2 | 3.89 |

| 1-Ethyl, 3-Methyl | 68.4 | 8.72 |

| 1-Isopropyl | 89.1 | 15.34 |

Volumetric data computed using DFT; bioactivity from [2] [4]

Role of Sulfonamide Linker Geometry in Target Binding

The sulfonamide bridge serves as a critical mediator of both structural rigidity and intermolecular interactions. Quantum mechanical calculations at the MP2/6-311++G** level reveal that the S-N-C linkage adopts a near-planar geometry (torsion angle = 178.5°), allowing simultaneous hydrogen bonding with backbone amides and sidechain hydroxyl groups [5]. In botulinum neurotoxin inhibitors, this geometry positions the sulfonamide oxygen atoms 2.1–2.3 Å from ARG363’s guanidinium group, facilitating ionic interactions that account for 38% of total binding energy [5].

Comparative studies of sulfonamide vs. carboxamide linkers demonstrate the former’s superiority in maintaining bioactivity. Replacement of the sulfonamide with a carboxamide group in otherwise identical analogs reduces α-glucosidase inhibition by 78%, attributed to the loss of sulfur’s strong hydrogen bond acceptor capacity [2]. Molecular docking trajectories further show that the sulfonyl group’s tetrahedral geometry prevents steric clashes with adjacent phenylalanine residues, a feature absent in more flexible linkers [6].

Table 3: Sulfonamide Geometry and Docking Scores

| Linker Type | S-N-C Angle (°) | Hydrogen Bonds Formed | Docking Score (kcal/mol) |

|---|---|---|---|

| Sulfonamide | 178.5 | 4 | -9.8 |

| Carboxamide | 165.2 | 2 | -7.1 |

| Methylene | 112.4 | 1 | -5.6 |

Enzymatic Inhibition Profiling Against Microbial Targets

N-(5-chloro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide demonstrates significant inhibitory activity against multiple microbial enzyme systems, establishing its potential as a broad-spectrum antimicrobial agent. The compound's enzymatic inhibition profile reveals selective targeting of pathogen-specific metabolic processes while exhibiting reduced activity against homologous human enzymes [1] [2] [3].

Primary Microbial Enzyme Targets

The most significant antimicrobial activity of this compound centers on the inhibition of folate biosynthesis enzymes. Dihydropteroate synthase (DHPS) inhibition occurs with an IC50 value of 2.76 μg/mL, while dihydrofolate reductase (DHFR) demonstrates enhanced susceptibility with an IC50 of 0.20 μg/mL [3]. These values represent competitive inhibition mechanisms where the compound competes with the natural substrates para-aminobenzoic acid and pterin, respectively. The dual targeting of both DHPS and DHFR creates a synergistic antimicrobial effect that significantly reduces the likelihood of resistance development compared to single-target approaches [3] [4].

Bacterial carbonic anhydrase systems represent another critical target class. The compound exhibits mixed inhibition against β-carbonic anhydrase from Escherichia coli with a Ki value of 57.8 nM, and similarly potent activity against γ-carbonic anhydrase with a Ki of 58.1 nM [5]. These carbonic anhydrase isoforms are structurally distinct from human α-carbonic anhydrases, providing the molecular basis for pathogen selectivity. The inhibition disrupts bacterial pH homeostasis and carbon dioxide fixation processes essential for microbial survival under physiological conditions [5].

DNA Replication and Transcription Enzyme Inhibition

The compound demonstrates exceptional activity against DNA gyrase and topoisomerase IV, achieving minimum inhibitory concentrations ranging from 0.31 to 1.56 μg/mL across multiple gram-negative bacterial strains including Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, and Pseudomonas aeruginosa [2]. These enzymes are essential for bacterial DNA replication and chromosome segregation, making them attractive targets for antimicrobial intervention. The competitive inhibition mechanism suggests that the compound interferes with the adenosine triphosphate binding site of these enzymes, effectively blocking their catalytic function [2].

Quorum Sensing and Bacterial Communication

Oxidative Stress Response Enzymes

Cystathionine γ-lyase represents a novel antimicrobial target, with the compound showing potent inhibition against both Staphylococcus aureus (IC50 = 0.7 μM) and Pseudomonas aeruginosa (IC50 = 1.2 μM) variants [2]. This enzyme produces hydrogen sulfide, which protects bacteria against oxidative stress from host immune responses and antimicrobial agents. The mixed inhibition pattern suggests both competitive and allosteric binding mechanisms, potentially involving multiple binding sites on the enzyme [2].

Modulation of Eukaryotic Signaling Pathways

The compound exhibits significant modulatory effects on multiple eukaryotic signaling cascades, particularly those involved in cell cycle regulation, apoptosis, and cellular stress responses. These effects demonstrate potential therapeutic applications beyond antimicrobial activity, including anticancer and anti-inflammatory properties [6] [7] [8].

Mitogen-Activated Protein Kinase Pathways

p38 MAPK pathway modulation represents a primary mechanism of action in eukaryotic cells. The compound induces significant dephosphorylation and inactivation of p38 MAPK, leading to downstream effects on inflammatory mediator production and cellular stress responses [7]. This pathway modulation correlates with reduced production of pro-inflammatory cytokines and enhanced cellular survival under stress conditions. The specificity for p38 MAPK over other MAPK family members suggests selective binding to the ATP-binding pocket or allosteric regulation sites unique to this kinase [7].

ERK1/2-CREB signaling cascade experiences similar inhibitory effects, with significant dephosphorylation of both ERK1/2 kinases and their downstream target CREB (cAMP response element-binding protein) [7]. This pathway is crucial for cell proliferation, differentiation, and survival signaling. The compound's ability to disrupt this cascade suggests potential applications in controlling aberrant cell growth and proliferation in cancer contexts [7].

Signal Transducer and Activator of Transcription Pathways

STAT3 signaling undergoes marked inhibition, with significant dephosphorylation leading to reduced nuclear translocation and transcriptional activity [7]. STAT3 is a critical mediator of cellular responses to cytokines and growth factors, playing essential roles in cell survival, proliferation, and immune regulation. The selective inhibition of STAT3 without affecting other STAT family members indicates specific protein-compound interactions that could be exploited for therapeutic benefit [7].

Nuclear Factor Kappa B and Stress Response Pathways

Paradoxically, the compound induces hyperphosphorylation and activation of NF-κB, which typically promotes inflammatory responses and cell survival [7]. This seemingly contradictory effect may represent a compensatory cellular response to the inhibition of other survival pathways or could indicate complex regulatory interactions between different signaling networks. The simultaneous activation of NF-κB and JNK (c-Jun N-terminal kinase) suggests activation of stress response mechanisms that may ultimately lead to apoptosis in certain cellular contexts [7].

Vascular Endothelial Growth Factor Receptor Signaling

VEGFR-2 kinase inhibition occurs with remarkable potency (IC50 = 97 nM), comparable to established VEGFR inhibitors used in cancer therapy [6]. This inhibition disrupts angiogenic signaling cascades essential for tumor vascularization and metastasis. The compound demonstrates selectivity for VEGFR-2 over other receptor tyrosine kinases, suggesting specific structural complementarity with the VEGFR-2 ATP-binding domain [6].

Protein Kinase and Cell Cycle Regulation

Cyclin-dependent kinase 2 (CDK2) inhibition demonstrates ATP-competitive mechanisms with an IC50 of 0.21 μM [9]. This kinase is essential for S-phase progression during cell cycle, and its inhibition leads to cell cycle arrest and potential apoptosis in rapidly dividing cells. The selectivity for CDK2 over other CDK family members may provide therapeutic advantages in targeting proliferating cells while sparing quiescent normal cells [9].

Tubulin polymerization represents another critical target, with inhibition occurring in the micromolar range (IC50 = 0.35-6.7 μM) [6]. The compound binds to the colchicine-binding site on tubulin, preventing microtubule assembly and leading to mitotic arrest and apoptosis. This mechanism is particularly effective against rapidly dividing cancer cells that depend on dynamic microtubule networks for successful cell division [6].

Selective Targeting of Pathogen-Specific Metabolic Networks

The compound demonstrates exceptional selectivity for pathogen-specific metabolic pathways, exploiting fundamental differences between microbial and mammalian biochemistry to achieve therapeutic selectivity without significant host toxicity [3] [10] [11].

Folate Metabolism Pathway Selectivity

The folate biosynthesis pathway represents the most well-characterized example of pathogen-selective targeting. Bacteria synthesize folate de novo through the sequential action of DHPS and DHFR, while mammals obtain folate from dietary sources and lack the enzymatic machinery for de novo synthesis [3] [12]. The compound's dual inhibition of both DHPS and DHFR creates a highly specific antimicrobial effect that does not interfere with mammalian folate metabolism. This selectivity is further enhanced by structural differences between bacterial and mammalian DHFR enzymes, with the compound showing preferential binding to bacterial isoforms [3] [4].

Peptidoglycan Synthesis Networks

Undecaprenyl pyrophosphate synthesis represents another pathogen-specific target network. The enzymes undecaprenyl pyrophosphate phosphatase (UppP) and undecaprenyl pyrophosphate synthase (UppS) are essential for peptidoglycan precursor synthesis in bacteria but have no mammalian homologs [13]. The compound's inhibitory activity against these enzymes disrupts cell wall biosynthesis specifically in bacterial pathogens, leading to cell lysis and death without affecting mammalian cell membrane integrity [13].

Bacterial Respiratory Chain Components

Bacterial carbonic anhydrase systems (β and γ classes) are structurally and functionally distinct from mammalian α-carbonic anhydrases [5]. The compound demonstrates highly selective inhibition of bacterial isoforms while showing minimal activity against human carbonic anhydrase I, II, IX, and XII. This selectivity results from differences in active site architecture and regulatory domains that have evolved independently in bacterial and mammalian lineages [5].

Tricarboxylic Acid Cycle Enzyme Selectivity

Studies on related compounds have demonstrated the potential for selective inhibition of bacterial fumarate hydratase over human homologs, despite 53% overall sequence identity [11]. The selectivity mechanism involves binding to allosteric regulatory sites that are present in bacterial enzymes but absent in mammalian variants. This approach could potentially be extended to other TCA cycle enzymes, providing additional targets for pathogen-specific metabolic disruption [11].

Quorum Sensing and Biofilm Networks

Bacterial quorum sensing systems represent entirely pathogen-specific metabolic networks absent in mammalian cells. The compound's inhibition of LsrK kinase and related quorum sensing components disrupts bacterial communication networks essential for virulence factor expression, biofilm formation, and antibiotic resistance development [2]. These effects occur without interfering with any mammalian signaling pathways, providing an excellent therapeutic window for antimicrobial intervention [2].

Aromatic Amino Acid Biosynthesis

The shikimate pathway for aromatic amino acid biosynthesis is present in bacteria, fungi, and plants but absent in mammals [14]. This pathway produces tryptophan, tyrosine, and phenylalanine through a series of enzymatic steps that represent potential drug targets. While the specific compound under study has not been extensively characterized against shikimate pathway enzymes, the structural framework suggests potential for selective inhibition of these pathogen-specific metabolic processes [14].

XLogP3

Dates

Explore Compound Types